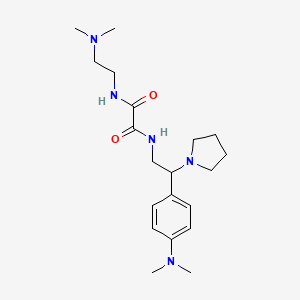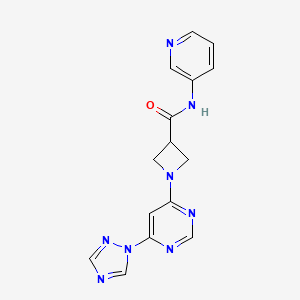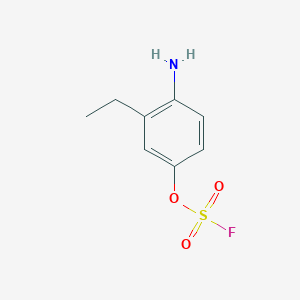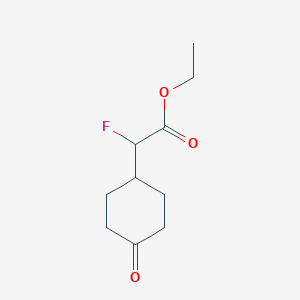
Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate is a chemical compound with the CAS Number: 2418692-70-1 . It has a molecular weight of 202.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15FO3/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h7,9H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 202.23 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate and its derivatives have been synthesized and characterized in various studies. One example is the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a derivative synthesized from a related compound using ammonium acetate in glacial acetic acid. This compound was characterized using various analytical techniques such as FT-IR, thermogravimetric analysis (TGA), and X-ray diffraction (Sapnakumari et al., 2014).
Biological Evaluation and Molecular Docking
This compound derivatives have been evaluated for biological activities. For instance, a derivative was synthesized using the S-arylation method and screened for cytotoxic activity against various human cancer cell lines. It showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).
Corrosion Inhibition
Some derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have been investigated for their potential as corrosion inhibitors. These compounds demonstrated high inhibition activities and their adsorption on mild steel surfaces was found to follow the Langmuir adsorption model (Lgaz et al., 2017).
Catalytic Applications
Ethyl 2-oxocyclohexanecarboxylate, a related compound, has been used as a ligand in copper-catalyzed coupling reactions. This showcased its utility in synthesizing a variety of products such as N-arylamides and aryl ethers under mild conditions (Lv & Bao, 2007).
Antimicrobial Activities
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, another derivative, was synthesized and evaluated for its antifungal and antimicrobial susceptibilities. The molecule demonstrated effective in vitro antimicrobial activities (Kumar et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSWSFLKHYVHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC(=O)CC1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
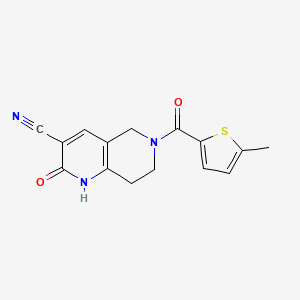

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2750011.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2750012.png)
![5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2750013.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)

![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)

